methyl 4-({[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
Overview
Description
Methyl 4-({[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate is a synthetically derived compound belonging to the class of chromen derivatives. These compounds have significant importance in medicinal chemistry, biology, and various industrial applications due to their diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-({[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate can involve multi-step reactions beginning with the construction of the chromen core. Key steps include:
Esterification: Starting with the precursor chloromethyl benzoate, an esterification reaction can form the initial ester linkage.
Chromene formation: Cyclization reactions using appropriate reagents can establish the chromene ring system.
Substitution and halogenation: Incorporation of the chloro substituent typically involves halogenation reactions using chlorine donors under controlled conditions.
Ethoxy group addition: The 3-ethoxy-3-oxopropyl group can be introduced via a nucleophilic substitution reaction, using ethoxy-containing reagents and suitable catalysts.
Industrial Production Methods: Industrially, the compound may be produced using automated, large-scale synthesis pathways to ensure yield efficiency and purity. Batch reactors or continuous flow systems can handle these synthetic steps, where precise control of temperature, pressure, and reactant concentration is crucial to optimize production rates and minimize impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation to form more complex oxygen-containing derivatives.
Reduction: It can be reduced to simpler hydrocarbons or alcohol derivatives using reducing agents like lithium aluminium hydride.
Substitution: Halogen substituents can be replaced by other nucleophiles (like amines or thiols) through nucleophilic substitution reactions.
Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Substituents: Nucleophiles such as amines (NH2R), thiols (SHR).
Catalysts: Acid or base catalysts to facilitate esterification and hydrolysis reactions.
Major Products Formed: The reactions can yield various products including hydroxylated compounds, halogen-substituted derivatives, or reduced forms like chromanol derivatives.
Scientific Research Applications
Chemistry: Used as intermediates in organic synthesis to develop more complex structures for pharmaceuticals and agrochemicals.
Biology: Explored for their potential to act as biochemical probes or therapeutic agents targeting specific biological pathways.
Medicine: Investigated for their anti-inflammatory, anti-cancer, and antimicrobial properties due to their ability to interact with multiple molecular targets.
Industry: Applied in the development of dyes, pigments, and other fine chemicals due to their vibrant chromophore structures.
Mechanism of Action
Effects and Targets: The compound interacts with various enzymes and receptors, potentially inhibiting or modulating their activity. For instance, it might target cyclooxygenase enzymes, reducing the synthesis of pro-inflammatory mediators.
Molecular Pathways: Pathways influenced include oxidative stress response and signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Unique Attributes: Methyl 4-({[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate stands out for its unique combination of chemical functionalities that confer specific reactivity and biological activity.
Similar Compounds:Coumarin derivatives: Known for their anticoagulant and fragrance properties.
Benzopyrone derivatives: Exhibiting varied biological activities including anti-inflammatory and antioxidant effects.
Flavonoids: Natural compounds with extensive health benefits due to their antioxidant properties.
This compound's versatility in reactions and applications showcases its prominence in both scientific research and practical industrial uses.
Properties
IUPAC Name |
methyl 4-[[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxochromen-7-yl]oxymethyl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClO7/c1-4-30-22(26)10-9-17-14(2)18-11-19(25)21(12-20(18)32-24(17)28)31-13-15-5-7-16(8-6-15)23(27)29-3/h5-8,11-12H,4,9-10,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCKEORDIQYQOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=C(C=C3)C(=O)OC)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.